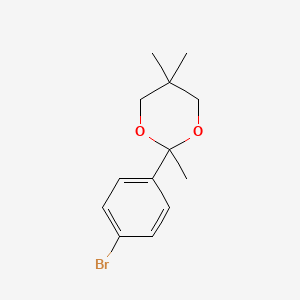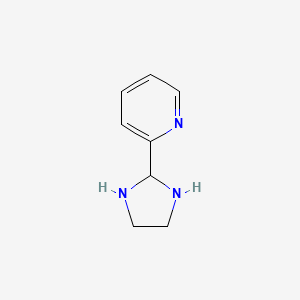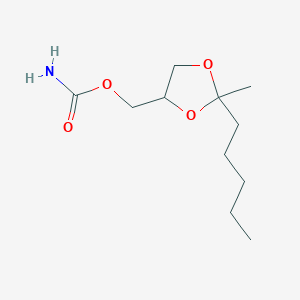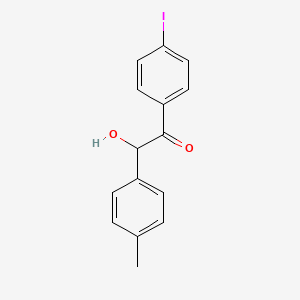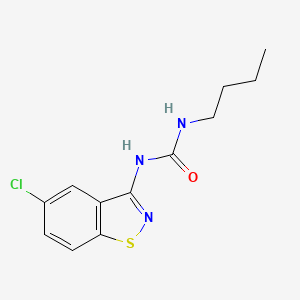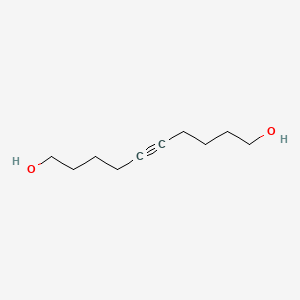
5-Decyne-1,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyne-1,10-diol: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The compound’s molecular formula is C10H18O2 , and it features hydroxyl groups at both ends of the decyne chain. This compound is notable for its unique structure, which combines the properties of alkynes and diols, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyne-1,10-diol typically involves multi-step organic reactions. One common method is the hydroboration-oxidation of 5-decyne. The process begins with the hydroboration of 5-decyne using diborane (B2H6) , followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . This method yields this compound with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 5-decyne, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be achieved using potassium permanganate (KMnO4) or osmium tetroxide (OsO4) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Decyne-1,10-diol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as or .
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters. Reagents such as or are commonly used.
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Ethers, esters
Scientific Research Applications
Chemistry: 5-Decyne-1,10-diol is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its diol functionality is crucial in the development of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 5-Decyne-1,10-diol involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of hydroxyl groups and a triple bond. The hydroxyl groups can act as nucleophiles, while the triple bond can undergo addition reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and biological applications.
Comparison with Similar Compounds
- 1-Decyne
- 2-Decyne
- 3-Decyne
- 4-Decyne
Comparison: 5-Decyne-1,10-diol is unique among its analogs due to the presence of hydroxyl groups at both ends of the decyne chain. This dual functionality allows for more diverse chemical reactions compared to other decyne isomers, which typically lack hydroxyl groups. The presence of hydroxyl groups also enhances the compound’s solubility in polar solvents and its reactivity in nucleophilic substitution and oxidation reactions.
Properties
CAS No. |
92937-83-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
dec-5-yne-1,10-diol |
InChI |
InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,3-10H2 |
InChI Key |
PVFYVDAGDQIUJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC#CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


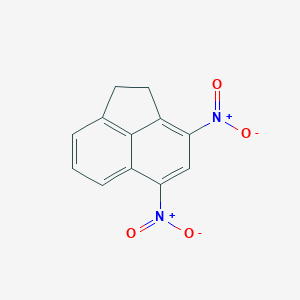
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
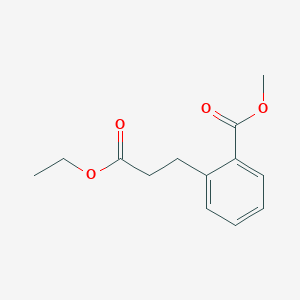
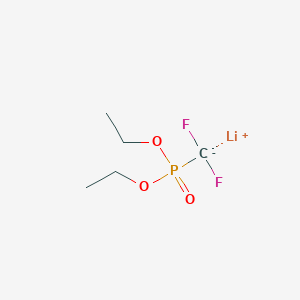
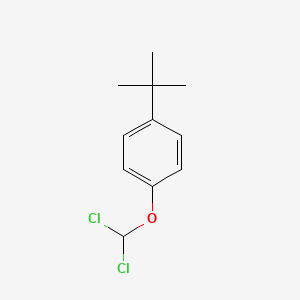
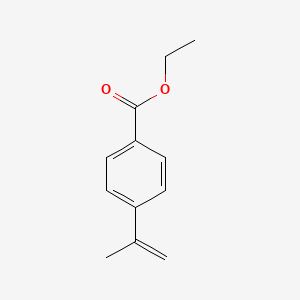
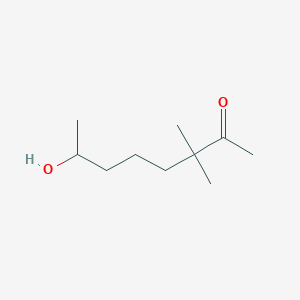
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
